molecular formula C22H20N4O4 B2470679 2-fluoro-N-(2-{6-[(3-morpholin-4-ylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide CAS No. 1112374-04-5

2-fluoro-N-(2-{6-[(3-morpholin-4-ylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide

Cat. No. B2470679
CAS RN: 1112374-04-5
M. Wt: 404.426
InChI Key: CSKIGADLACUXGN-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-{6-[(3-morpholin-4-ylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antiproliferative Activity : A study by Ilić et al. (2011) in "Arkivoc" details the synthesis of a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which exhibit significant inhibition of the proliferation of endothelial and tumor cells (Ilić et al., 2011).

  • Antimicrobial Activities : Bektaş et al. (2007) reported in "Molecules" the synthesis of new 1,2,4-triazole derivatives with notable antimicrobial activities against a range of microorganisms (Bektaş et al., 2007).

  • Antimycobacterial Activity : A study by Sathe et al. (2011) in "Journal of Chemistry" explored the synthesis of fluorinated benzothiazolo imidazole compounds, showing promise in anti-microbial activity (Sathe et al., 2011).

Synthesis and Structural Analysis

  • Synthesis and Structure : Music and Verček (2005) in "Heterocyclic Communications" investigated reactions leading to acylamino substituted fused 1,2,4-triazoles, which are useful in heterocyclic synthesis (Music & Verček, 2005).

  • Synthesis of Triazolopyridazines : A study by Peet (1984) in "Journal of Heterocyclic Chemistry" focused on the reactions of secondary amines with triazolopyridazines, exploring the synthesis and structural properties (Peet, 1984).

Anticonvulsant and Analgesic Activity

  • Anticonvulsant Activity : Kelley et al. (1995) in "Journal of medicinal chemistry" synthesized and tested various triazolopyridazines for anticonvulsant activity, finding potent activity in some compounds (Kelley et al., 1995).

  • Analgesic Potential : Zaheer et al. (2021) in "ACS Omega" reported on the synthesis and in vivo analgesic activity of triazole–thione derivatives, highlighting several compounds as potent analgesic agents (Zaheer et al., 2021).

properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-5-6-16(9-14(13)2)26-8-7-19(27)20(24-26)22-23-21(25-30-22)15-10-17(28-3)12-18(11-15)29-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIGADLACUXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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